[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate
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Overview
Description
The compound [(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate is a complex organic molecule with a unique structure. This compound is characterized by multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the formation of cyclic structures. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding stereoselective reactions and the behavior of complex organic molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including interactions with enzymes and receptors. Its structural complexity makes it a valuable tool for studying molecular recognition and binding.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound may find applications in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique structure can impart desirable properties to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which [(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- [(3S,10R,13R,14R,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate
- (1S,3R,7S,10R,11S,12S,16R)-7,11-Dihydroxy-8,8,10,12-tetramethyl-3-[(1E)-1-(2-methyl-1,3-thiazol-4-yl)-1-propen-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione
Uniqueness
The uniqueness of [(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[88001,303,7011,16]octadecan-9-yl] 2-methylpropanoate lies in its specific stereochemistry and functional group arrangement
Properties
Molecular Formula |
C41H64O14 |
---|---|
Molecular Weight |
780.9 g/mol |
IUPAC Name |
[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3/t21?,22?,24-,25?,26?,27?,28?,29?,30?,31?,32?,33?,34+,35?,37?,38+,39+,40?,41-/m1/s1 |
InChI Key |
DAXMBTMYJCYTRG-KAMLEPICSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CC[C@]4([C@@H](C3)CCC56[C@H]4C(C([C@]7([C@]5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O |
Origin of Product |
United States |
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